tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1261231-89-3
VCID: VC8225278
InChI: InChI=1S/C15H24ClN3O2S/c1-15(2,3)21-14(20)18(4)11-6-5-7-19(9-11)10-12-8-17-13(16)22-12/h8,11H,5-7,9-10H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC2=CN=C(S2)Cl
Molecular Formula: C15H24ClN3O2S
Molecular Weight: 345.9 g/mol

tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate

CAS No.: 1261231-89-3

Cat. No.: VC8225278

Molecular Formula: C15H24ClN3O2S

Molecular Weight: 345.9 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate - 1261231-89-3

Specification

CAS No. 1261231-89-3
Molecular Formula C15H24ClN3O2S
Molecular Weight 345.9 g/mol
IUPAC Name tert-butyl N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C15H24ClN3O2S/c1-15(2,3)21-14(20)18(4)11-6-5-7-19(9-11)10-12-8-17-13(16)22-12/h8,11H,5-7,9-10H2,1-4H3
Standard InChI Key VRQJNGXOJMVRSB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC2=CN=C(S2)Cl
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC2=CN=C(S2)Cl

Introduction

tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate is a complex organic compound featuring a tert-butyl group, a piperidine ring, and a chlorothiazole moiety. It belongs to the class of carbamates, which are esters or salts of carbamic acid. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features, which may influence its interaction with biological targets .

Synthesis and Characterization

The synthesis of tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate typically involves multiple reaction steps. These steps are optimized to maximize yield and purity, often involving careful temperature control and the use of inert atmospheres to prevent degradation of sensitive intermediates.

Synthesis Steps Overview

  • Starting Materials: The synthesis begins with appropriate starting materials such as piperidine derivatives and chlorothiazole compounds.

  • Reaction Conditions: The reactions are conducted under controlled conditions, including temperature and atmosphere, to ensure high purity and yield.

  • Purification: The final product is purified using standard organic chemistry techniques.

Potential Applications and Biological Activity

tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate has potential applications in medicinal chemistry due to its structural features. The chlorothiazole moiety is associated with antimicrobial and antiparasitic properties, making it a promising candidate for further research in these areas.

Comparison with Related Compounds

CompoundStructure FeaturesBiological ActivityUnique Aspects
2-ChlorothiazoleChlorothiazole ringAntimicrobialSimpler structure
Piperidine DerivativesPiperidine coreCNS activityVarying substitutions
Tert-butyl CarbamatesCarbamate linkageVariable depending on substituentsProtecting group utility

Research Findings and Future Directions

Experimental studies are required to elucidate the precise molecular pathways affected by tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate, as well as its pharmacodynamics and pharmacokinetics. The compound's reactivity profile suggests it can participate in various organic transformations typical of carbamates, which are essential for modifying its structure to enhance biological activity.

Future Research Directions

  • Biological Activity Studies: In-depth studies on the antimicrobial and antiparasitic activities of the compound.

  • Pharmacokinetic Analysis: Investigation of absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure Optimization: Modification of the compound to improve its efficacy and safety profile.

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